N-(1,3-噻唑-2-基甲基)吗啉-4-胺

描述

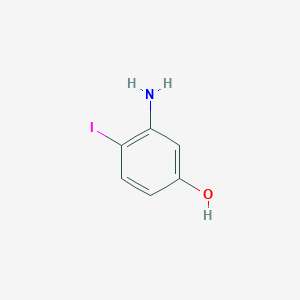

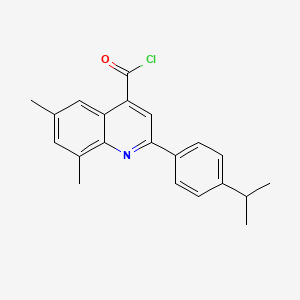

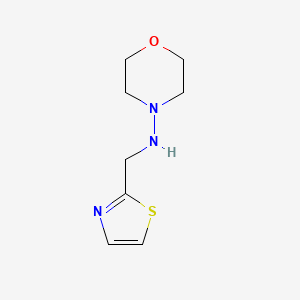

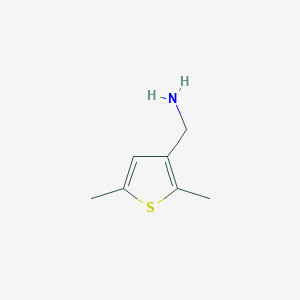

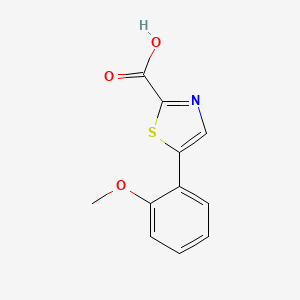

“N-(1,3-thiazol-2-ylmethyl)morpholin-4-amine” is a chemical compound with the molecular formula C8H13N3OS . It is a derivative of morpholine, a common heterocyclic amine .

Synthesis Analysis

The synthesis of similar compounds often involves the Mannich reaction, a three-component condensation reaction involving an active hydrogen compound, formaldehyde, and a secondary or tertiary amine . The Mannich reaction is a key step in the synthesis of many bioactive molecules .Molecular Structure Analysis

The molecular structure of similar compounds often involves a methylene group bridging the molecules of 2-mercapto benzothiazole and morpholine . The dihedral angle between the benzothiazole and morpholine planes is often around 70.37 (5)° .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The resulting intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(1,3-thiazol-2-ylmethyl)morpholin-4-amine” include a molecular formula of C8H13N3OS, an average mass of 199.273 Da, and a monoisotopic mass of 199.077927 Da .科学研究应用

- Thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

- The results or outcomes obtained would also vary, but in general, these compounds have been found to have lesser side effects .

- A series of N-4-(naphtha[1,2-d]thiazol-2-yl) semicarbazides were synthesized and evaluated for their anticonvulsant and neurotoxicity activities .

- The methods of application or experimental procedures for these applications would involve biochemical evaluation of malondialdehyde (MDA), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px) from brain homogenate .

- The results or outcomes obtained would depend on the specific compound and its effects on these biochemical markers .

- A series of 2,4-disubstituted thiazole compounds containing N-n-butyl or N-cyclohexyl thioureido synthon at position 2 and N-substituted thiosemicarbazone moiety at position 4 were synthesized and verified for their antitumor activity .

- The methods of application or experimental procedures for these applications would involve the synthesis of these compounds and their testing against tumor cells .

- The results or outcomes obtained would depend on the specific compound and its effects on tumor cells .

Antioxidant, Analgesic, Anti-inflammatory, Antimicrobial, Antifungal, Antiviral, Diuretic, Anticonvulsant, Neuroprotective, and Antitumor or Cytotoxic Drug Molecules

Anticonvulsant and Neurotoxicity Activities

Antitumor Activity

- A series of N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl) methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives were prepared and screened for their preliminary in vitro antibacterial activity against Staphylococcus aureus, E. coli, P. aeroginosa, and S. typhi .

- The methods of application or experimental procedures for these applications would involve the synthesis of these compounds and their testing against the mentioned bacteria .

- The results or outcomes obtained would depend on the specific compound and its effects on these bacteria .

- Morpholine, which is a part of the compound you’re interested in, is used in organic synthesis .

- The methods of application or experimental procedures for these applications would involve the use of morpholine as a reagent in various organic reactions .

- The results or outcomes obtained would depend on the specific reaction and the other reagents used .

- Morpholine is also used in agriculture, particularly as a component in fungicides .

- The methods of application or experimental procedures for these applications would involve the use of morpholine-based fungicides to protect crops from fungal diseases .

- The results or outcomes obtained would depend on the specific crop and the effectiveness of the fungicide .

Antibacterial Activity

Organic Synthesis

Agriculture

- Thiazoles have been found to exhibit antihypertensive activity .

- The methods of application or experimental procedures for these applications would involve the synthesis of these compounds and their testing for their ability to lower blood pressure .

- The results or outcomes obtained would depend on the specific compound and its effects on blood pressure .

- Thiazoles have been found to exhibit anti-inflammatory activity .

- The methods of application or experimental procedures for these applications would involve the synthesis of these compounds and their testing for their ability to reduce inflammation .

- The results or outcomes obtained would depend on the specific compound and its effects on inflammation .

- Thiazoles have been found to exhibit antischizophrenia activity .

- The methods of application or experimental procedures for these applications would involve the synthesis of these compounds and their testing for their ability to treat symptoms of schizophrenia .

- The results or outcomes obtained would depend on the specific compound and its effects on schizophrenia symptoms .

- Thiazoles have been found to exhibit anti-HIV activity .

- The methods of application or experimental procedures for these applications would involve the synthesis of these compounds and their testing for their ability to inhibit the HIV virus .

- The results or outcomes obtained would depend on the specific compound and its effects on the HIV virus .

- Thiazoles have been found to exhibit hypnotics activity .

- The methods of application or experimental procedures for these applications would involve the synthesis of these compounds and their testing for their ability to induce sleep .

- The results or outcomes obtained would depend on the specific compound and its effects on sleep induction .

- Thiazoles have been found to exhibit antiallergic activity .

- The methods of application or experimental procedures for these applications would involve the synthesis of these compounds and their testing for their ability to reduce allergic reactions .

- The results or outcomes obtained would depend on the specific compound and its effects on allergic reactions .

Antihypertensive Activity

Anti-Inflammatory Activity

Antischizophrenia Activity

Anti-HIV Activity

Hypnotics Activity

Antiallergic Activity

未来方向

The future directions for research on “N-(1,3-thiazol-2-ylmethyl)morpholin-4-amine” and similar compounds could involve further exploration of their potential biological activities. For instance, Mannich base compounds have been reported as potential biological agents with applications as anti-tubercular, anti-malarial, vasorelaxing, anti-cancer, and analgesic drugs .

属性

IUPAC Name |

N-(1,3-thiazol-2-ylmethyl)morpholin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3OS/c1-6-13-8(9-1)7-10-11-2-4-12-5-3-11/h1,6,10H,2-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZYPVQBCAOJMFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1NCC2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-thiazol-2-ylmethyl)morpholin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-morpholin-4-ylthieno[2,3-d][1,3]thiazole-5-carboxylate](/img/structure/B1393866.png)